N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-15(2)11-12-24-20-9-8-19(14-18(20)7-10-22(24)25)23-28(26,27)21-13-16(3)5-6-17(21)4/h5-6,8-9,13-15,23H,7,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYSGGWSWYKGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an appropriate ketone under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the isopentyl group and the benzenesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography to ensure its quality and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds
Scientific Research Applications
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biological pathways or its use as a lead compound for drug development.
Industry: The compound’s unique chemical properties make it valuable in industrial applications, such as the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The compound shares structural motifs with other tetrahydroquinoline derivatives and sulfonamide-containing molecules. For example:
- N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide (): This analogue replaces the isopentyl and sulfonamide groups with a thiazol-oxazole-carboxamide chain. The absence of a bulky isopentyl group likely reduces lipophilicity compared to the target compound, while the carboxamide moiety may alter hydrogen-bonding interactions in biological systems .
- Methyl 4-[(6-bromo-2-phenyl-3-propylquinolin-4-yl)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate (): This brominated quinoline derivative features a bicyclic ester group instead of a sulfonamide, suggesting divergent reactivity and metabolic stability.
Methodological Considerations
Structural Characterization
Crystallographic analysis using SHELX software () could resolve the compound’s 3D conformation, particularly the orientation of the isopentyl group relative to the sulfonamide. Such data would clarify steric effects critical for target binding in drug discovery.
Lumping Strategies for Property Prediction
As noted in , lumping structurally similar compounds (e.g., tetrahydroquinolines with varying substituents) can streamline property prediction. However, the isopentyl and sulfonamide groups in the target compound may necessitate separate categorization due to their unique steric and electronic profiles.
Biological Activity
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, mechanisms of action, and biological activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core linked to a benzenesulfonamide moiety. The presence of these functional groups suggests a diverse range of interactions with biological systems. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.5 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites or allosteric sites, disrupting normal biochemical pathways.
- Receptor Modulation : The compound could act as an agonist or antagonist at various receptors, influencing cellular responses.
- Signal Transduction Interference : It may affect cellular signaling pathways that lead to alterations in gene expression and cellular behavior.
Antibacterial Properties
This compound falls under the category of sulfonamides , which are known for their antibacterial properties. These compounds historically have been utilized as antibiotics due to their ability to inhibit bacterial growth.
Cytotoxicity Studies
Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer).
- Results : The compound demonstrated significant cytotoxicity compared to standard treatments like gefitinib.
Case Study: In Vivo Toxicity Assessment
A study evaluated the toxicity of similar compounds in zebrafish embryos, providing insights into potential teratogenic effects:
| Compound | EC50 (mg/L) | Toxicity Classification |
|---|---|---|
| N-(1-isopentyl... benzenesulfonamide | 20.58 | Low Toxicity |
This study underscores the importance of assessing both efficacy and safety in drug development .
Comparative Analysis with Related Compounds
To understand its unique biological profile, a comparison with similar compounds is essential. The following table summarizes the biological activities of related tetrahydroquinoline derivatives:
| Compound | Antibacterial Activity | Cytotoxic Activity (MCF-7) | Cytotoxic Activity (MDA-MB-468) |
|---|---|---|---|
| N-(1-isopentyl... sulfonamide | Moderate | High | Moderate |
| N-(1-isopentyl... thiophene derivative | High | Moderate | High |
This comparative analysis highlights the specific advantages and potential applications of this compound in therapeutic contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
